molecular formula C19H40O B14738800 14-Methyloctadecan-1-OL CAS No. 2490-02-0

14-Methyloctadecan-1-OL

Cat. No.: B14738800
CAS No.: 2490-02-0
M. Wt: 284.5 g/mol
InChI Key: AEDNWBJGPVBACN-UHFFFAOYSA-N
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Description

14-Methyloctadecan-1-OL is a long-chain primary fatty alcohol with a hydroxy function at the first carbon of an unbranched saturated chain of 18 carbon atomsThis compound is commonly used in various industrial applications, including lubricants, resins, perfumes, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyloctadecan-1-OL can be achieved through various methods. One efficient approach involves the asymmetric synthesis from a key intermediate, ®-4-benzyloxy-2-methylbutan-1-ol, and 1,11-undecanediol. The process includes selective benzylation, iodination, and transformation into a phosphonium salt, followed by a Wittig reaction to construct the carbon skeleton .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of stearic acid or certain fats. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

14-Methyloctadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 14-methyloctadecanoic acid.

    Reduction: Formation of 14-methyloctadecane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

14-Methyloctadecan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Methyloctadecan-1-OL involves its interaction with biological membranes and metabolic pathways. It acts as an emollient, emulsifier, and thickener in various formulations. In neuroprotective applications, it prevents cerebral ischemic damage through the down-regulation of calpain-mediated STEP cleavage and activation of p38 MAPK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Methyloctadecan-1-OL is unique due to its specific methylation pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of sex pheromones for pest control .

Properties

CAS No.

2490-02-0

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

IUPAC Name

14-methyloctadecan-1-ol

InChI

InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3

InChI Key

AEDNWBJGPVBACN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCCCCCCCCCO

Origin of Product

United States

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